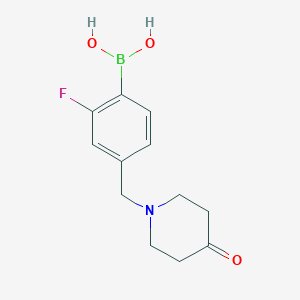
(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H15BFNO3 . It has an average mass of 251.062 Da and a monoisotopic mass of 251.112900 Da .
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a piperidinylmethyl group .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid”, are highly valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The Suzuki–Miyaura coupling is one of the most important applications of boronic acids .Scientific Research Applications
Sensing and Detection Applications
Boronic acids, including derivatives similar to the specified compound, have been utilized in the development of chemosensors for detecting biologically relevant species such as carbohydrates, dopamine, fluorides, metal ions, and hydrogen peroxide. These compounds leverage the reversible covalent interactions between boronic acids and diols for efficient detection methods in aqueous solutions (Guo, Shin, & Yoon, 2012).
Organic Synthesis and Catalysis
In organic synthesis, boronic acids are widely used as intermediates and catalysts for various reactions. Fluoro-substituted phenylboronic acids, including compounds with structures related to the given compound, have been investigated for their applications in Suzuki cross-coupling reactions, demonstrating the importance of fluorine substituents on the properties of phenylboronic compounds. These studies have shown that fluorine substitution influences Lewis acidity, hydrolytic stability, and reactivity, which are critical for their application in synthetic chemistry (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Diagnostic and Therapeutic Research
Boronic acid derivatives have been explored for their potential in diagnostic and therapeutic applications, particularly in cancer research. For example, boron neutron capture therapy (BNCT), a targeted cancer treatment approach, utilizes boronic acid compounds as part of its mechanism to destroy cancer cells selectively. Research on the transport mechanism of boronated amino acids in human glioblastoma cells highlights the significance of such compounds in anticipating the therapeutic effects of BNCT (Yoshimoto et al., 2013).
Material Science and Nanotechnology
In material science, boronic acid derivatives are applied in the modification and functionalization of nanomaterials. Studies have demonstrated the use of phenyl boronic acids for the surface modification of carbon nanotubes, enabling the development of sensors and materials with specific binding capabilities for saccharides. This application is significant for creating materials with enhanced selectivity and sensitivity for biological and chemical sensing (Mu et al., 2012).
Future Directions
The future directions of research on boronic acids, including “(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid”, involve extending the studies in medicinal chemistry to obtain new promising drugs . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown promise in modifying selectivity, physicochemical, and pharmacokinetic characteristics .
properties
IUPAC Name |
[2-fluoro-4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO3/c14-12-7-9(1-2-11(12)13(17)18)8-15-5-3-10(16)4-6-15/h1-2,7,17-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBNULUQIKHCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCC(=O)CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



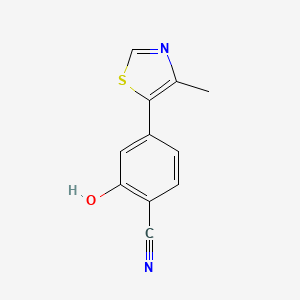
![[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B1458524.png)
![6-chloro-1-methyl-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1458525.png)


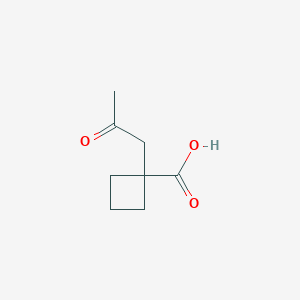
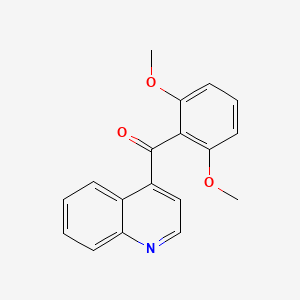
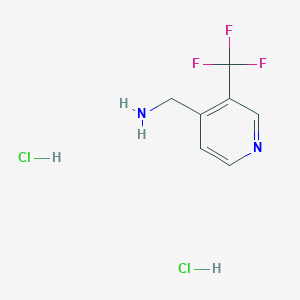
![10-Chloro-12-(4-methylphenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B1458535.png)
![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)
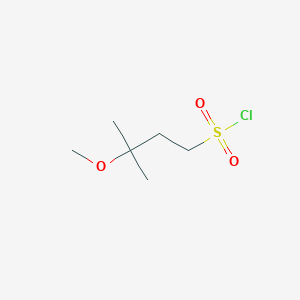
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1458539.png)
![2-{[(3-Fluorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1458544.png)
![2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1458545.png)